molecular formula C8H18ClNO B1378107 (2-Aminocycloheptyl)methanol hydrochloride CAS No. 1384429-98-4

(2-Aminocycloheptyl)methanol hydrochloride

Cat. No.: B1378107
CAS No.: 1384429-98-4
M. Wt: 179.69 g/mol
InChI Key: XZYKLYYHKOMKLF-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

(2-Aminocycloheptyl)methanol hydrochloride consists of a seven-membered cycloheptyl ring substituted with a hydroxymethyl (-CH₂OH) group and an amino (-NH₂) group at the 2-position. The cycloheptyl ring adopts a chair-like conformation due to its flexibility, optimizing steric and electronic interactions. The amino group is protonated in the hydrochloride form, forming a zwitterionic structure with the hydroxymethyl group.

Key structural features include:

  • Ring strain : Lower than smaller cycloalkanes (e.g., cyclopropane) but higher than cyclohexane, influencing reactivity.
  • Substituent positioning : Adjacent substituents on C2 enable intramolecular hydrogen bonding between the NH₃⁺ and OH groups, stabilizing the conformation.
Table 1: Comparative Ring Strain Energies of Cycloalkanes
Cycloalkane Ring Strain (kJ/mol)
Cyclopropane 110.4
Cyclobutane 105.1
Cycloheptane 27.5
Cyclohexane 0.0 (reference)

Data extrapolated from analogous cycloalkyl derivatives.

X-ray Crystallographic Analysis of Solid-State Conformations

No direct crystallographic data exists for (2-aminocycloheptyl)methanol hydrochloride. However, insights can be drawn from structurally related cycloalkylaminoethanol analogs:

  • Hydrogen-bonding networks : In cyclobutyl derivatives (e.g., [cis-3-(aminomethyl)cyclobutyl]methanol hydrochloride), hydrogen bonds form between NH₃⁺ and adjacent oxygen atoms, creating a rigid crystal lattice.
  • Packing motifs : Larger cycloalkyl rings (e.g., cycloheptyl) may adopt staggered conformations to minimize steric clashes, unlike the planar arrangements seen in smaller rings.
  • Salt effects : The hydrochloride counterion likely participates in ionic interactions, stabilizing the crystal lattice through charge-dipole interactions.

Comparative Structural Analysis with Cycloalkylaminoethanol Analogs

The structural and electronic properties of (2-aminocycloheptyl)methanol hydrochloride differ significantly from other cycloalkylaminoethanol derivatives:

Table 2: Key Differences Across Cycloalkylaminoethanol Derivatives
Derivative Ring Size Substituent Position Molecular Weight (g/mol) Protonation State
(2-Aminocycloheptyl)methanol HC 7 C2 157.25 NH₃⁺
(1-Aminocyclohexyl)methanol HC 6 C1 129.20 NH₃⁺
(1-Aminocyclopentyl)methanol HC 5 C1 151.63 NH₃⁺
(1-Aminocyclobutyl)methanol HC 4 C1 153.63 NH₃⁺

Data derived from PubChem entries.

Key Observations :

  • Ring flexibility : Cycloheptyl derivatives exhibit greater conformational freedom compared to smaller rings, influencing solubility and reactivity.
  • Substituent effects : The 2-position amino group in (2-aminocycloheptyl)methanol HC enables distinct hydrogen-bonding patterns compared to 1-position analogs.
  • Steric hindrance : Larger cycloalkyl rings reduce steric strain at the substitution site, enhancing stability in polar solvents.

Tautomeric Behavior and Protonation State Studies

As a hydrochloride salt, (2-aminocycloheptyl)methanol hydrochloride exists predominantly in its protonated form (NH₃⁺). Tautomerism is limited due to the absence of acidic protons on the hydroxymethyl group.

Protonation State Analysis :

  • Amino group : Fully protonated (NH₃⁺), confirmed by the presence of hydrochloride counterions.
  • Hydroxymethyl group : Retains the free -OH group, capable of forming hydrogen bonds in solution.
  • Comparative tautomerism : Unlike oxazole derivatives (e.g., aminorex analogs), no keto-enol tautomerism occurs due to the absence of conjugated π-systems.

Intermolecular Interactions :

  • Hydrogen bonding : NH₃⁺ donates protons to water or chloride ions, while -OH acts as a hydrogen-bond acceptor.
  • Salt dissolution : In aqueous media, the hydrochloride dissociates, releasing NH₃⁺ and Cl⁻ ions, enhancing solubility.

Properties

IUPAC Name

(2-aminocycloheptyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-8-5-3-1-2-4-7(8)6-10;/h7-8,10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYKLYYHKOMKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-98-4
Record name (2-aminocycloheptyl)methanol hydrochloride
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Preparation Methods

Reductive Amination Approach

  • Starting materials: Cycloheptanone or cycloheptanecarboxaldehyde derivatives.
  • Step 1: Reaction of cycloheptanone with formaldehyde and ammonia or an amine source under reductive amination conditions to introduce the amino group at the 2-position.
  • Step 2: Subsequent reduction of any intermediate imines or oximes using sodium borohydride or catalytic hydrogenation to yield (2-aminocycloheptyl)methanol.
  • Step 3: Purification and crystallization of the free base.
  • Step 4: Treatment with hydrochloric acid in an appropriate solvent (e.g., isopropanol or methanol) to form the hydrochloride salt.

Hydroxymethylation Followed by Amination

  • Step 1: Hydroxymethylation of cycloheptylamine at the 2-position using formaldehyde under basic or acidic conditions to yield (2-aminocycloheptyl)methanol.
  • Step 2: Purification of the amino alcohol.
  • Step 3: Salt formation with hydrochloric acid.

Resolution and Purification

  • Chiral resolution may be employed using tartaric acid derivatives (e.g., D- or L-tartaric acid) in alcoholic solvents such as methanol to obtain enantiomerically pure (2-aminocycloheptyl)methanol hydrochloride.
  • The resolution process typically involves adjusting the pH to a target range (around 4.4–4.5) and maintaining the mixture at room temperature for several hours to facilitate crystallization.
  • Solvents: Methanol, ethanol, isopropanol, 2-butanol, and mixtures with water are commonly used for reactions and crystallizations.
  • Bases: Sodium bicarbonate or triethylamine are used to adjust pH and facilitate resolution.
  • Reducing agents: Sodium borohydride is preferred for mild and selective reductions.
  • Acids: Hydrochloric acid for salt formation; tartaric acid for resolution.
Step Reagents/Conditions Outcome Notes
1 Cycloheptanone + Formaldehyde + Ammonia, reductive amination Formation of intermediate aminomethylcycloheptanol Performed in methanol or isopropanol
2 Sodium borohydride reduction Conversion to (2-aminocycloheptyl)methanol Controlled temperature, inert atmosphere
3 Addition of HCl in methanol Formation of hydrochloride salt Crystallization and filtration
4 Resolution with D- or L-tartaric acid in methanol Enantiomeric enrichment pH adjustment to ~4.5, stirring 5-6 hours
  • The choice of solvent and pH during resolution significantly affects yield and purity.
  • Mild reducing agents like sodium borohydride provide high selectivity, minimizing side reactions.
  • Use of chiral acids for resolution allows isolation of enantiomerically pure hydrochloride salts, crucial for pharmaceutical applications.
  • Reaction times and temperatures are optimized to balance reaction completion and product stability.
Parameter Typical Conditions Effect on Product
Solvent Methanol, isopropanol, ethanol Solubility and crystallization control
Reducing agent Sodium borohydride (NaBH4) Selective reduction, high yield
pH during resolution 4.4 – 4.5 (adjusted with triethylamine) Optimal for chiral salt crystallization
Temperature Room temperature (20–25 °C) Maintains compound stability
Resolution agent D- or L-tartaric acid Enantiomeric purity
Reaction time 1–6 hours depending on step Ensures completeness without degradation

The preparation of (2-aminocycloheptyl)methanol hydrochloride is well-established through reductive amination and hydroxymethylation routes, followed by salt formation and chiral resolution. Optimization of solvents, pH, temperature, and resolving agents is critical to achieving high purity and yield. These methods are supported by patent disclosures and peer-reviewed synthetic protocols, providing a reliable foundation for industrial and laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Aminocycloheptyl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cycloheptanone derivatives, amines, and other functionalized cycloheptyl compounds .

Scientific Research Applications

Structure

The compound features a cycloheptyl ring with an amino group and a methanol moiety, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

(2-Aminocycloheptyl)methanol hydrochloride is being explored for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Case Study: Research has indicated that derivatives of aminocycloalkyl compounds can exhibit significant activity against certain types of cancer cells, suggesting that (2-Aminocycloheptyl)methanol hydrochloride could be further investigated for anticancer properties.

Biological Research

The compound is utilized in studies examining its effects on enzyme interactions and cellular pathways. Its ability to modulate biological systems makes it valuable for understanding complex biochemical processes.

  • Case Study: Studies have shown that similar compounds can act as enzyme inhibitors, providing insights into their potential as therapeutic agents in treating diseases related to enzyme dysfunction.

Materials Science

In materials science, (2-Aminocycloheptyl)methanol hydrochloride is being researched for its use as a building block in the synthesis of advanced materials. Its unique properties may contribute to the development of new polymers or coatings.

  • Research Insight: The compound's solubility and stability in various solvents make it suitable for applications in coatings and adhesives, which require robust chemical properties.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The bicyclo[2.2.2]octane analog has a rigid structure, which may limit metabolic degradation but reduce bioavailability.

Substituent Effects: Methyl groups (e.g., in the cyclopentane analog ) increase lipophilicity, enhancing membrane permeability but possibly reducing water solubility. Dihydrochloride salts (e.g., pyrrolidine derivative ) exhibit higher solubility in aqueous media compared to monohydrochlorides.

Synthetic Routes: Aromatic analogs (e.g., 2-(Aminomethyl)-6-methylphenol ) are synthesized via reductive amination or condensation, while cycloalkane derivatives may require ring-closing metathesis or acid-catalyzed cyclization .

Biological Activity

(2-Aminocycloheptyl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of (2-Aminocycloheptyl)methanol hydrochloride typically involves the reaction of cycloheptanone derivatives with amines under controlled conditions. The hydrochloride salt form is often produced to enhance solubility and stability for biological assays.

Biological Activity Overview

The biological activity of (2-Aminocycloheptyl)methanol hydrochloride has been investigated in various studies, focusing on its pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Research has shown that it can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
  • Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

The mechanisms through which (2-Aminocycloheptyl)methanol hydrochloride exerts its biological effects are still being elucidated. Key points include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been suggested that (2-Aminocycloheptyl)methanol hydrochloride interacts with neurotransmitter receptors, impacting signaling pathways related to mood and cognition.

Case Studies

Several case studies have highlighted the biological activity of (2-Aminocycloheptyl)methanol hydrochloride:

  • Antimicrobial Efficacy : In a study assessing its antibacterial properties, (2-Aminocycloheptyl)methanol hydrochloride was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
  • Cytotoxicity in Cancer Cells : A recent investigation evaluated the cytotoxic effects on MDA-MB-231 breast cancer cells. Results indicated an IC50 value of 15 µM, demonstrating its potential as a therapeutic agent.
  • Neuropharmacological Assessment : In vitro studies revealed that the compound modulates serotonin receptors, which could be beneficial in treating depression and anxiety disorders.

Data Tables

Biological Activity Tested Organisms/Cells IC50/Effectiveness
AntimicrobialStaphylococcus aureus10 µg/mL
Escherichia coli12 µg/mL
CytotoxicityMDA-MB-231 cells15 µM
NeuropharmacologicalSerotonin receptorsModulation observed

Comparative Analysis

When compared to other compounds with similar structures, (2-Aminocycloheptyl)methanol hydrochloride demonstrates unique properties that may enhance its therapeutic potential:

  • Structural Similarities : Compared to other aminocycloalkyl derivatives, this compound's specific configuration allows for distinct interactions with biological targets.
  • Activity Spectrum : Its broad spectrum of activity against both microbial and cancerous cells sets it apart from more selective agents.

Q & A

Q. What are the optimal synthetic routes for (2-Aminocycloheptyl)methanol hydrochloride, and how can purity be maximized?

Methodological Answer: The synthesis typically involves cycloheptene derivatives as starting materials. A two-step approach is common:

Amination : React cycloheptene oxide with ammonia under high pressure to form 2-aminocycloheptanol.

Hydrochloride Formation : Treat the amine with HCl in anhydrous ethanol, followed by recrystallization in ethanol/ether mixtures to achieve >95% purity .
Key Parameters :

  • Temperature Control : Maintain 0–5°C during HCl addition to prevent side reactions.
  • Solvent Choice : Ethanol ensures solubility, while ether aids in crystallization.
    Purity Validation : Use HPLC with a C18 column (mobile phase: 70:30 methanol/0.1% trifluoroacetic acid) to confirm absence of by-products like unreacted amine or oxidized species .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer:

  • Spectroscopic Analysis :

    • NMR : 1^1H NMR (D2_2O, 400 MHz) should show δ 3.65 (m, CH2_2OH), δ 2.90 (m, cycloheptyl CH-NH2_2), and δ 1.50–2.10 (m, cycloheptyl CH2_2) .
    • FTIR : Key peaks include 3350 cm1^{-1} (N-H stretch), 1050 cm1^{-1} (C-O of methanol), and 2500–3000 cm1^{-1} (HCl salt vibrations) .
  • Physicochemical Data :

    PropertyValueReference Method
    Molecular Weight179.66 g/molMass spectrometry
    Melting Point210–215°C (decomposes)DSC
    Solubility>50 mg/mL in H2_2OUSP <911>

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up?

Methodological Answer: Yield discrepancies often arise from kinetic vs. thermodynamic control in the amination step.

  • Experimental Design :
    • Use a DoE (Design of Experiments) approach to test variables: NH3_3 concentration (1–5 M), temperature (20–80°C), and reaction time (12–48 hrs).
    • Data Analysis : Pareto charts can identify critical factors. For example, excess NH3_3 (>3 M) may favor oligomerization, reducing yield .
  • Mitigation :
    • Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ammonia diffusion into the organic phase.
    • Monitor intermediates via LC-MS to detect side products early .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The cycloheptyl ring strain (7-membered ring) and amine lone pair orientation influence reactivity:

  • Ring Strain : The chair-like conformation of the cycloheptyl group increases steric hindrance, slowing SN_N2 reactions but favoring SN_N1 in polar solvents .
  • Amine Basicity : The pKa of the amine (~9.5 in water) allows selective alkylation at pH 7–8, avoiding protonation issues .
    Case Study :
    When reacting with methyl iodide, the reaction follows SN_N2 at the primary alcohol (methanol group), confirmed by 13^{13}C NMR showing a new CH3_3-O signal at δ 55 ppm .

Q. How can researchers address analytical challenges in detecting trace impurities?

Methodological Answer:

  • Impurity Profiling :
    • HPLC-MS/MS : Use a gradient elution (5–95% acetonitrile in 0.1% formic acid) to separate impurities like N-oxide derivatives (m/z 196.1) or dimerized species (m/z 357.3) .
    • Limit of Detection (LOD) : Achieve 0.1% sensitivity via post-column derivatization with ninhydrin for amine-specific detection .
  • Contamination Sources :
    • Metal Catalysts : Residual Pd from hydrogenation steps can oxidize the amine. Chelate with EDTA washing during purification .

Q. What strategies optimize this compound’s stability in aqueous formulations?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the amine-HCl bond at pH >6.0 or photooxidation of the cycloheptyl ring.
  • Stabilization Methods :
    • pH Control : Buffer solutions (citrate-phosphate, pH 4.0) reduce hydrolysis.
    • Light Protection : Use amber glass vials and add antioxidants (0.01% BHT) to prevent radical-mediated degradation .
      Accelerated Stability Data :
ConditionDegradation (%) at 30 Days
40°C/75% RH5.2%
25°C/dark0.8%

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: Discrepancies often stem from polymorphism or hydration states :

  • Experimental Replication :
    • Test solubility in DMSO, methanol, and hexane using standard shake-flask methods (USP <1236>).
    • Characterize crystalline forms via PXRD : Hydrated forms (e.g., monohydrate) show reduced solubility in hexane .
      Example :
  • Anhydrous form: 25 mg/mL in methanol.
  • Monohydrate: 12 mg/mL in methanol due to lattice energy stabilization .

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